Quinoline N-oxide hydrate

Overview

Description

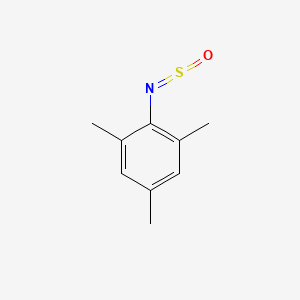

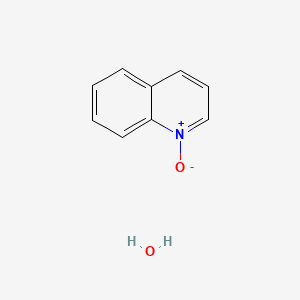

Quinoline N-oxide hydrate is a chemical compound with the empirical formula C9H7NO · xH2O . It has a molecular weight of 145.16 (anhydrous basis) . It is used in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent .

Synthesis Analysis

Quinoline N-oxide hydrate is considered a useful and potent precursor for the synthesis of derivatives of quinoline . It is more reactive with good regioselectivity than unoxidized quinolines . Various procedures of synthesis of quinoline derivatives with good regioselectivity have been explored . These procedures include alkenylation, alkylation, arylation, amination, amidation, halogenation, and so on under metal or metal-free conditions at C-2, C-3, or C-8 positions .Molecular Structure Analysis

The molecular structure of Quinoline N-oxide hydrate is represented by the SMILES string [H]O [H]. [O-] [n+]1cccc2ccccc12 . The InChI key is CUSWDTBBCIXCRB-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline N-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .Physical And Chemical Properties Analysis

Quinoline N-oxide hydrate appears as cream to pale brown crystals or powder . It has a melting point of 52-55 °C (lit.) . It is hygroscopic .Scientific Research Applications

Synthesis of Antiparasitic Drugs

Quinoline N-oxide hydrate serves as a starting material for the synthesis of antiparasitic drugs. The direct C–H alkenylation of quinoline N-oxides is a promising strategy for creating compounds with potential antiparasitic properties . This process involves the functionalization of the quinoline scaffold, which is crucial for the construction of bioactive molecules that can combat parasitic diseases.

Scaffold Hopping in Medicinal Chemistry

The compound is used in scaffold hopping, a technique in medicinal chemistry that allows for the transition between different heteroaromatic scaffolds . This is particularly useful in the optimization of pharmaceutical compounds, where structural modifications can lead to improved efficacy and specificity.

Safety and Hazards

Quinoline N-oxide hydrate is classified as a combustible solid . It has a flash point of 235.4 °F (113 °C) - closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It should be stored away from air and oxidizing agents in a cool place with the container kept tightly closed in a dry and well-ventilated place .

Future Directions

Quinoline N-oxide hydrate is regarded as an important moiety observed in various bioactive compounds . Therefore, it is necessary to explore the routes for the synthesis of Quinoline N-oxides . The main focus of future research is to explore various procedures of synthesis of quinoline derivatives with good regioselectivity, to understand the extent of usefulness of those procedures through the study of scope of substrates and the reaction mechanisms of the processes .

properties

IUPAC Name |

1-oxidoquinolin-1-ium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSWDTBBCIXCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214411 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline N-oxide hydrate | |

CAS RN |

64201-64-5 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the thermal behavior of quinoline N-oxide hydrate?

A1: The research paper investigates the thermal properties of both quinoline N-oxide hydrate and its deuterated analogue. While the abstract doesn't provide specific results, it suggests that the study examines how these compounds behave when subjected to changes in temperature. This could include analysis of melting points, dehydration temperatures, and potential phase transitions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.